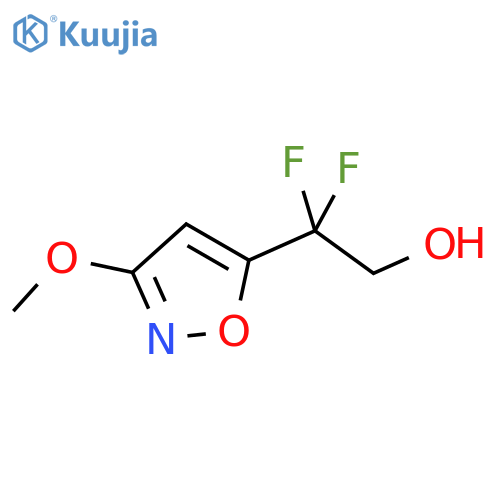Cas no 2229321-16-6 (2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)
2,2-ジフルオロ-2-(3-メトキシ-1,2-オキサゾール-5-イル)エタン-1-オールは、フッ素原子とオキサゾール環を有する有機化合物です。この化合物は、高い反応性と安定性を兼ね備えており、医薬品中間体や農薬合成における重要な構築ブロックとして利用されます。フッ素導入による電子効果とメトキシ基の立体障害により、選択的な反応が可能です。また、極性官能基を有するため、さまざまな溶媒への溶解性に優れています。これらの特性から、精密有機合成や生物活性分子の開発において有用な原料として注目されています。

2229321-16-6 structure
商品名:2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
- EN300-1964325
- 2229321-16-6
- 2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
-
- インチ: 1S/C6H7F2NO3/c1-11-5-2-4(12-9-5)6(7,8)3-10/h2,10H,3H2,1H3
- InChIKey: ABZDFPPYWHMBPS-UHFFFAOYSA-N
- ほほえんだ: FC(CO)(C1=CC(=NO1)OC)F
計算された属性
- せいみつぶんしりょう: 179.03939941g/mol
- どういたいしつりょう: 179.03939941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.5Ų
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964325-0.05g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.05g |
$1368.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-1.0g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 1g |
$1629.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-2.5g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 2.5g |
$3191.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-10.0g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 10g |
$7004.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-0.25g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.25g |
$1498.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-5.0g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 5g |
$4722.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-0.1g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.1g |
$1433.0 | 2023-06-01 | ||
| Enamine | EN300-1964325-0.5g |
2,2-difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol |
2229321-16-6 | 0.5g |
$1563.0 | 2023-06-01 |
2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
2229321-16-6 (2,2-Difluoro-2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol) 関連製品
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
